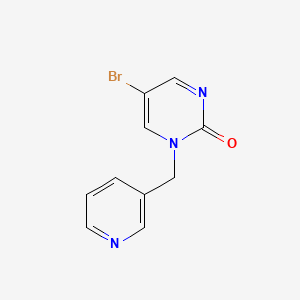

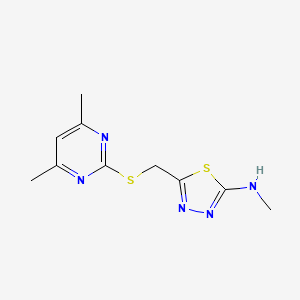

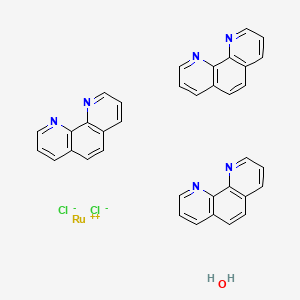

![molecular formula C12H7BrClN3O2S B2936924 6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638767-50-6](/img/structure/B2936924.png)

6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . These compounds are structurally similar to purine and show a wide range of biological activities such as antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is characterized by its empirical formula C13H13BrClN3O and a molecular weight of 342.62 .Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines, including “6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine”, can undergo a variety of chemical reactions. For example, Cu-catalyzed reactions have been used for their synthesis . In one such reaction, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” include its empirical formula C13H13BrClN3O and a molecular weight of 342.62 . Further details about its physical and chemical properties are not available in the search results.科学研究应用

Protein Kinase Inhibitors for Cancer Treatment

Pyrimidine and its fused derivatives, including pyrido[2,3-d]pyrimidine, have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anti-Inflammatory Agents

Pyrimidines have shown a range of pharmacological effects, including anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

CDK4 and/or CDK6 Inhibitors

The compound “6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is used to prepare pyridino[2,3-d]pyrimidin-7(8H)-one derivatives as CDK4 and/or CDK6 inhibitors useful in the treatment of diseases .

Antioxidants

Pyrimidines, including the pyrido[2,3-d]pyrimidine derivatives, have shown antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Agents

Pyrimidines have shown antimicrobial effects . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases .

Antiviral Agents

Pyrimidines have shown antiviral effects . Antiviral drugs are a class of medication used specifically for treating viral infections .

Antifungal Agents

Pyrimidines have shown antifungal effects . Antifungal medication is used to treat and prevent mycosis such as athlete’s foot, ringworm, candidiasis, serious systemic infections such as cryptococcal meningitis, and others .

Antituberculosis Agents

Pyrimidines have shown antituberculosis effects . Antituberculosis drugs are used in the treatment and prevention of tuberculosis, a potentially serious infectious disease that mainly affects the lungs .

作用机制

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The compound likely interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in Suzuki–Miyaura cross-coupling reactions .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this pathway could involve the transfer of nucleophilic organic groups from boron to palladium .

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , which could suggest favorable bioavailability.

Result of Action

Its involvement in suzuki–miyaura cross-coupling reactions suggests that it could play a role in the formation of carbon–carbon bonds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is likely involved are known to be exceptionally mild and functional group tolerant . This suggests that the compound could be stable and effective under a variety of environmental conditions.

未来方向

While specific future directions for “6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” are not mentioned in the search results, the field of pyrrolo[2,3-d]pyrimidines is a subject of ongoing research due to their wide range of biological activities . Future research may focus on developing new synthesis methods and exploring their potential biological applications.

属性

IUPAC Name |

7-(benzenesulfonyl)-6-bromo-2-chloropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3O2S/c13-10-6-8-7-15-12(14)16-11(8)17(10)20(18,19)9-4-2-1-3-5-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGPCNWUKIEFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

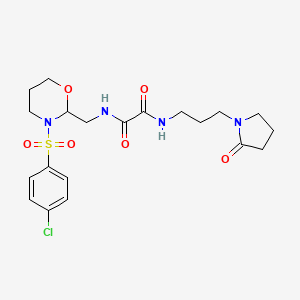

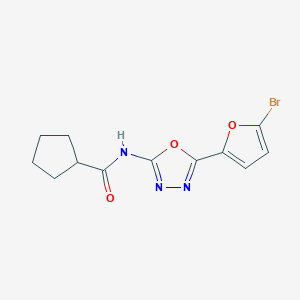

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)

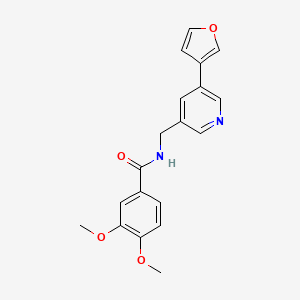

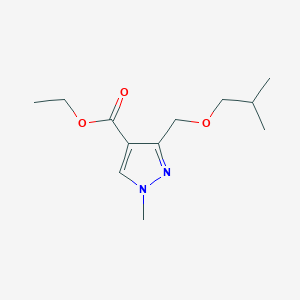

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)

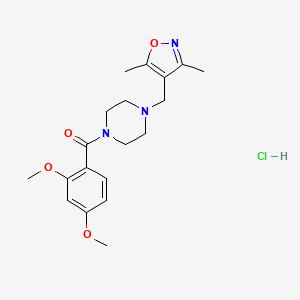

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2936849.png)

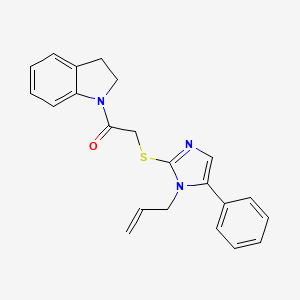

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-(2-{[(4-methylbenzyl)oxy]imino}ethyl)-4-isothiazolecarbonitrile](/img/structure/B2936852.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)